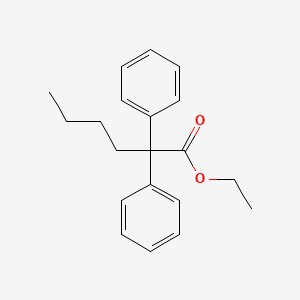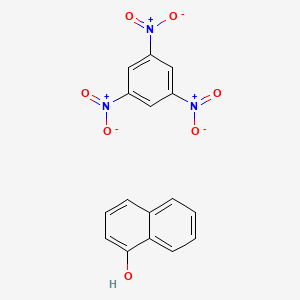
naphthalen-1-ol;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-ol;1,3,5-trinitrobenzene is a molecular complex formed by the interaction of naphthalen-1-ol and 1,3,5-trinitrobenzene Naphthalen-1-ol is a derivative of naphthalene, which consists of two ortho-fused benzene rings 1,3,5-Trinitrobenzene is a nitroaromatic compound with three nitro groups attached to a benzene ring
Métodos De Preparación
The preparation of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a molecular complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. This can be achieved through various synthetic routes and reaction conditions. One common method involves the mixing of equimolar amounts of naphthalen-1-ol and 1,3,5-trinitrobenzene in a suitable solvent, followed by stirring at room temperature until the complex is formed. The resulting complex can be isolated by filtration and purified through recrystallization.
Análisis De Reacciones Químicas
Naphthalen-1-ol;1,3,5-trinitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The complex can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the complex can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The nitro groups in 1,3,5-trinitrobenzene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Naphthalen-1-ol;1,3,5-trinitrobenzene has several scientific research applications, including:
Chemistry: The complex is used as a model compound for studying molecular interactions and charge-transfer complexes. It is also used in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of the complex, including its use as an antimicrobial or anticancer agent.
Industry: The complex is used in the development of new materials with unique properties, such as advanced polymers and coatings.
Mecanismo De Acción
The mechanism of action of naphthalen-1-ol;1,3,5-trinitrobenzene involves the formation of a charge-transfer complex between naphthalen-1-ol and 1,3,5-trinitrobenzene. The molecular targets and pathways involved in its effects depend on the specific application. For example, in biological systems, the complex may interact with enzymes or other proteins, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Naphthalen-1-ol;1,3,5-trinitrobenzene can be compared with other similar compounds, such as:
Naphthalene: A simple aromatic hydrocarbon consisting of two fused benzene rings. Unlike this compound, naphthalene does not contain any functional groups.
1,3,5-Trinitrobenzene: A nitroaromatic compound with three nitro groups attached to a benzene ring. It is a component of the complex but lacks the hydroxyl group present in naphthalen-1-ol.
Naphthalen-1-amine: A derivative of naphthalene with an amino group attached to the first carbon. It forms molecular complexes with 1,3,5-trinitrobenzene similar to naphthalen-1-ol.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties of the complex.
Propiedades
Número CAS |
6622-34-0 |
|---|---|
Fórmula molecular |
C16H11N3O7 |
Peso molecular |
357.27 g/mol |
Nombre IUPAC |
naphthalen-1-ol;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8O.C6H3N3O6/c11-10-7-3-5-8-4-1-2-6-9(8)10;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,11H;1-3H |
Clave InChI |
WOAKNCDKKLAFFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
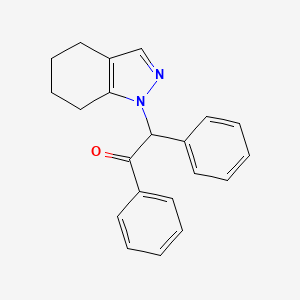
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)

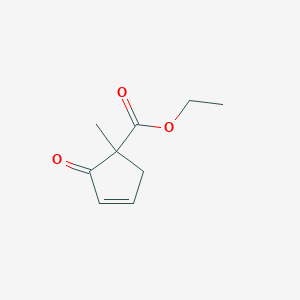

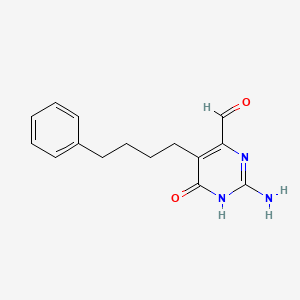
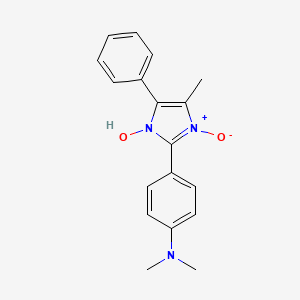
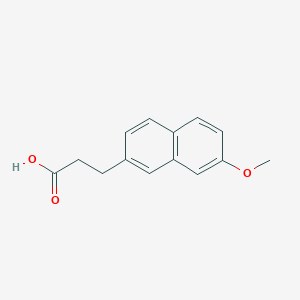
![2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide](/img/structure/B13998272.png)
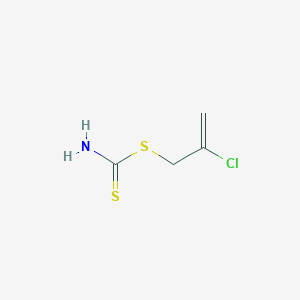
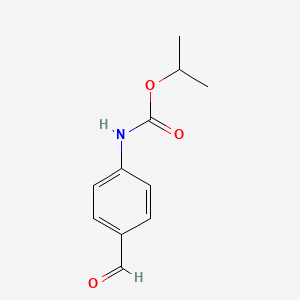
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
